5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
The synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, has been reported. These compounds, including variations with furan-2-carbonyl)piperazin-1-yl structures, exhibit anti-inflammatory and analgesic properties, indicating potential applications in medical research for developing new therapeutic agents. The study identifies compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparing them to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic Compound Development
Research into the reactions of furan-2,3-dione with N-sulfinylamines or sulfur diimides has led to the creation of pyrrole-2,3-diones, highlighting the versatility of furan derivatives in synthesizing new heterocyclic compounds. This work emphasizes the potential of using furan-based derivatives for developing pharmaceuticals and materials with novel properties (Heilmayer et al., 1993).
Bioactive Compound Synthesis
Studies have demonstrated the synthesis of β-tricarbonyl compounds and their reactions with urea and thioureas, resulting in new heterocyclic compounds. These findings suggest that derivatives of furan-2,3-dione could serve as key intermediates in the synthesis of bioactive molecules, offering pathways for the development of new drugs and biological probes (Saçmacı et al., 2008).
Molecular Structure Analysis and Drug Design
The structural elucidation and synthesis of complex molecules based on furan derivatives contribute to our understanding of molecular interactions and drug design. Such research paves the way for the creation of novel therapeutic agents with specific biological activities, leveraging the unique properties of the furan nucleus and its derivatives (Sarıpınar et al., 2006).
Antagonistic Activity and Pharmaceutical Applications
The synthesis and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including furan-based groups, for 5-HT2 and alpha 1 receptor antagonist activity highlight potential applications in psychiatric medication development. These compounds' activities suggest their utility in designing new antipsychotic drugs with fewer side effects, demonstrating the broader implications of furan derivatives in pharmaceutical research (Watanabe et al., 1992).
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methyl-3-[(3-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-17-5-3-6-18(15-17)16-30-24(32)21-19(8-9-26-22(21)27(2)25(30)33)28-10-12-29(13-11-28)23(31)20-7-4-14-34-20/h3-9,14-15H,10-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVYYDDGLVNFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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